molecular formula C8H16FNO B1485592 (1R,2R)-2-fluoro-N-(2-methoxyethyl)cyclopentan-1-amine CAS No. 2166234-19-9

(1R,2R)-2-fluoro-N-(2-methoxyethyl)cyclopentan-1-amine

Cat. No. B1485592
M. Wt: 161.22 g/mol
InChI Key: QDOQVAZPHXSVHY-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-2-Fluoro-N-(2-methoxyethyl)cyclopentan-1-amine, commonly referred to as FMEC, is a cyclic amine compound with a fluorinated substituent at the 2-position. It is a versatile compound with applications in a variety of scientific fields, including organic synthesis, chemical biology, and biochemistry. FMEC is a valuable tool for studying the structure and function of proteins and other biomolecules, as well as for synthesizing new drugs and drug candidates.

Scientific Research Applications

Synthesis of Antiviral Agents

One study describes the synthesis of carbocyclic guanosine analogues with an electronegative fluoro or hydroxy substituent, utilizing a compound related to "(1R,2R)-2-fluoro-N-(2-methoxyethyl)cyclopentan-1-amine." These compounds were evaluated as potential antiviral agents, highlighting the utility of fluoro-substituted cyclopentanols in the development of new therapeutic agents (Wachtmeister et al., 1999).

Chiral Derivatizing Agent for Fluorine NMR

Another study involved the synthesis of 2-fluoro-2-phenyl-1-aminoethane from styrene. The enantiomers of this compound were separated, and their absolute configurations determined. This amine serves as a chiral derivatizing agent, where amides prepared with different chiral acids can be distinguished by fluorine NMR, illustrating the compound's utility in stereochemical analysis (Hamman, 1989).

HIV Inhibitors

The synthesis of enantiomerically pure carbocyclic 2',3'-dideoxy-2'-C-hydroxymethyl derivatives of adenosine and guanosine is described in another research. These compounds were synthesized using a series of reactions starting from a precursor similar to "(1R,2R)-2-fluoro-N-(2-methoxyethyl)cyclopentan-1-amine," and were evaluated for their activity against the human immunodeficiency virus (HIV), showcasing the role of such compounds in the search for effective HIV treatments (Rosenquist et al., 1994).

Directed Ortho-Metalation

Research on the preparation of 2-fluoro-3-aminophenylboronates through directed ortho-metalation used protection strategies for the aromatic amine in fluoroanilines to facilitate the metalation ortho to the fluorine. This study exemplifies the compound's relevance in synthetic organic chemistry, enabling the preparation of novel boronates with potential applications in medicinal chemistry and material science (Zhichkin et al., 2011).

properties

IUPAC Name

(1R,2R)-2-fluoro-N-(2-methoxyethyl)cyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16FNO/c1-11-6-5-10-8-4-2-3-7(8)9/h7-8,10H,2-6H2,1H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDOQVAZPHXSVHY-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1CCCC1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN[C@@H]1CCC[C@H]1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-2-fluoro-N-(2-methoxyethyl)cyclopentan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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